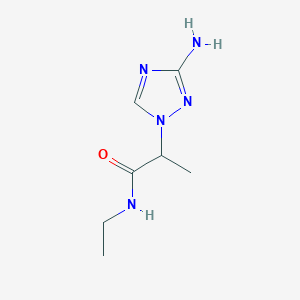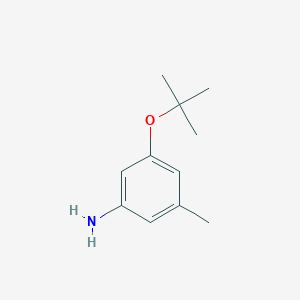
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide can be achieved through multiple pathways. One common method involves the reaction of succinic anhydride with aminoguanidine hydrochloride, followed by the introduction of various amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For aliphatic amines, the reaction proceeds via nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process can significantly reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, oxides, and reduced forms of the compound. These products can have different biological activities and applications.
Scientific Research Applications
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit certain enzymes, leading to various biological effects. For example, it can act as a competitive inhibitor of enzymes involved in histidine production . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazoles such as 3-amino-1,2,4-triazole and its derivatives . These compounds share the triazole ring structure but differ in their substituents and biological activities.
Uniqueness
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C7H13N5O |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-ethylpropanamide |
InChI |
InChI=1S/C7H13N5O/c1-3-9-6(13)5(2)12-4-10-7(8)11-12/h4-5H,3H2,1-2H3,(H2,8,11)(H,9,13) |
InChI Key |
GTAQQVCIUBQBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)N1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(1-Methylcyclopropyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13312284.png)





![{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13312326.png)
![6-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312332.png)
